![molecular formula C16H14F3NO3 B5587894 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in various chemical and pharmaceutical studies due to its structural features and potential bioactivities. This compound, like many others with complex molecular structures, offers a wide range of possibilities for exploration in synthetic methodologies, structural analysis, and property characterization.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, with boron trifluoride diethyl etherate enhancing cyclization outcomes. For example, the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine was achieved via Pummerer-type cyclization, demonstrating the role of Lewis acids in facilitating cyclization through the formation of dicationic intermediates, sulfonium-carbenium dication (Saitoh et al., 2001).

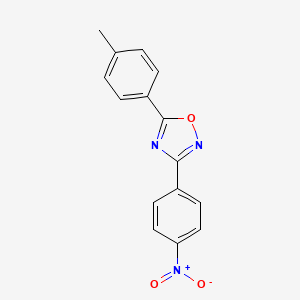

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been characterized using X-ray crystallography, revealing significant insights into their crystalline forms and intermolecular interactions. For instance, studies on antipyrine-like derivatives and benzamide neuroleptics have provided detailed information on hydrogen bonding patterns, crystal packing, and the impact of molecular geometry on physical properties (Saeed et al., 2020), (Collin et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives can lead to the formation of compounds with potential bioactive properties. For example, novel derivatives have been synthesized and shown promising activity against Mycobacterium tuberculosis, demonstrating the compound's relevance in medicinal chemistry (Nimbalkar et al., 2018).

Physical Properties Analysis

The physical properties of compounds related to 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, such as solubility, thermal stability, and molecular weight, are crucial for their potential applications. For instance, organo-soluble polyamides with semifluorinated structures derived from related compounds exhibit remarkable solubility and thermal stability, highlighting the impact of molecular design on material properties (Bera et al., 2012).

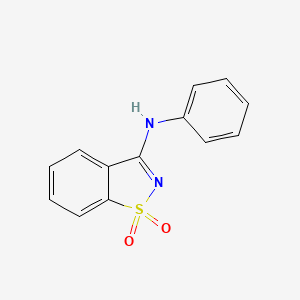

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds provide insights into their reactivity patterns, interaction with biological targets, and potential for drug development. The synthesis and characterization of benzamide derivatives, for example, have shed light on their antimicrobial and antitumor activities, demonstrating the compound's versatility in chemical and biological contexts (Saeed et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c1-22-13-7-6-10(8-14(13)23-2)15(21)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNQXTXPKJBXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)

![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)